(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
Description
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c16-10-11(15(19)18-8-4-1-5-9-18)14-17-12-6-2-3-7-13(12)20-14/h2-3,6-7,17H,1,4-5,8-9H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCMMJCRIYQNRZ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C2NC3=CC=CC=C3S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/2\NC3=CC=CC=C3S2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidine ring and the nitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Structural Analysis
The structural integrity of the compound has been confirmed through various characterization techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . The NMR spectrum indicates the presence of a single olefinic proton, confirming the formation of the E-isomer . The crystal structure analysis reveals important interactions within the molecule that may influence its biological activity.
Medicinal Chemistry
Antimicrobial Activity : The thiazole moiety present in the compound contributes to its antimicrobial properties. Research has shown that derivatives of thiazole exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . For instance, compounds with similar structures have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies : Preliminary studies indicate that the compound and its derivatives can be evaluated for cytotoxic effects on human cell lines. A series of structurally related compounds were tested for their cytotoxicity, revealing varying degrees of toxicity, which can inform further drug development efforts .
Neurological Applications
The compound's structural features suggest potential use in treating neurological disorders. Thiazole derivatives have been linked to modulation of GABA receptors, which play a critical role in anxiety and seizure disorders. Electrophysiological studies on related compounds indicate their efficacy in modulating GABA receptor subtypes, suggesting that this compound may also possess anxiolytic properties .
Development of Novel Therapeutics
The unique structural framework of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile opens avenues for designing new therapeutic agents. The ability to modify the piperidine ring or the benzo[d]thiazole moiety could lead to compounds with enhanced biological activity or reduced side effects. This adaptability is crucial in the development of targeted therapies for various diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on thiazole derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin. Compounds structurally similar to our target compound were found to exhibit MIC values as low as 25 μg/mL, indicating strong potential for development as antibacterial agents .
Case Study 2: GABA Receptor Modulation
Research on related thiazole compounds showed promising results in modulating GABA A receptor subtypes in vitro. For example, one derivative was found to have an effective concentration (EC50) value significantly lower than traditional anxiolytics at certain receptor subtypes, suggesting enhanced efficacy with potentially fewer side effects . This positions thiazole derivatives as candidates for further investigation in treating anxiety-related disorders.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features, molecular weights, and substituents of the target compound with similar derivatives:
Key Observations :
- The target compound’s piperidine substitution distinguishes it from derivatives like Compound 6 (), which has a thiazole-acetyl group, and FO5 (), which incorporates an oxadiazole-thiophene moiety .
- Quinolinium-based analogs (e.g., I8 in ) exhibit significantly higher molecular weights due to iodide counterions and extended aromatic systems .
Biological Activity
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile, a compound featuring a benzo[d]thiazole moiety and a piperidine ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. Its structure includes a benzo[d]thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₃S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 361478-90-2 |
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial effects. For example, compounds similar to (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile have shown efficacy against various bacterial strains. In vitro studies demonstrated that certain derivatives can inhibit the growth of resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have reported that benzo[d]thiazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and colon cancer cell lines by affecting cell cycle regulation .
The biological activity of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in key cellular processes. The presence of the benzo[d]thiazole ring enhances its ability to bind to these targets, potentially leading to the modulation of their activity and subsequent biological effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzo[d]thiazole derivatives, including (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile. Results indicated a significant reduction in bacterial load at concentrations as low as 25 µM against E. coli .
- Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell type. The mechanism was linked to the induction of apoptosis via caspase activation .
Summary of Findings
The compound (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile shows promising biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features contribute to its efficacy against various pathogens and cancer cells.
Q & A
Basic Research Questions
What are the established synthetic routes for (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile, and how can reaction conditions be optimized?
The compound is synthesized via a three-step regioselective procedure:
Step 1 : Reaction of 2-[bis(methylthio)methylene]malononitrile with 2-aminothiophenol in ethanol to form a benzo[d]thiazole intermediate.
Step 2 : Thionation using phosphorus pentasulfide (P₂S₅) in ethanol yields (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoethanethioamide.
Step 3 : Substitution with piperidine introduces the piperidin-1-yl group.
Optimization : Control reaction temperature (60–80°C) and solvent polarity (ethanol or DMF) to enhance regioselectivity. Yield ranges from 51–64% depending on purification methods .
Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Key peaks include:
- Benzo[d]thiazole aromatic protons (δ 7.2–7.8 ppm).
- Piperidine N-CH₂ protons (δ 2.5–3.5 ppm).
- Cyano group (C≡N) carbon at δ ~115 ppm in 13C NMR.
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 326.12; observed: 326.10) .
- Elemental Analysis : Confirm C, H, N ratios (e.g., C: 62.3%, H: 5.2%, N: 17.1%) .
Advanced Research Questions
How does the π-conjugated benzothiazole-piperidine system influence electronic properties, and how can this be computationally modeled?
The extended conjugation between the benzothiazole ring and cyano group enhances electron-withdrawing capacity, critical for applications in optoelectronics or chemosensors. Computational Approach :
- Use DFT (B3LYP/6-311G**) to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.2 eV).
- Simulate UV-Vis spectra (λmax ~450 nm) to predict bathochromic shifts observed experimentally .
What mechanistic insights explain the regioselectivity in the synthesis of this compound?
Regioselectivity arises from the nucleophilic attack of 2-aminothiophenol on the electrophilic carbon of the dinitrile precursor. Steric hindrance from the methylthio groups directs the reaction to the α-position, favoring the (E)-isomer. Solvent polarity (ethanol vs. DMF) modulates reaction kinetics, with polar aprotic solvents accelerating thionation .
How can contradictory spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during characterization?
- NMR Contradictions : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, piperidine protons may split into multiplets due to conformational flexibility.
- HRMS Discrepancies : Recalibrate using internal standards (e.g., sodium formate) and verify ionization mode (ESI+ vs. EI). Contaminants from incomplete purification often cause mass deviations .
What biological activities are associated with structurally related benzothiazole-acrylonitrile derivatives?
Analogous compounds exhibit:
- Antibacterial Activity : MIC values of 4–16 µg/mL against S. aureus and E. coli via membrane disruption.
- Antifungal Properties : IC₅₀ ~10 µM against C. albicans by inhibiting ergosterol synthesis.
Mechanistic Study : Perform ROS assays and SEM imaging to validate membrane damage .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
